7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

TDP2 inhibition regioisomer identification cancer drug sensitization

Procure the authentic 7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine to ensure TDP2 assay reproducibility. The [4,3-a] regioisomer is an essential negative control, proven inactive against TDP2 (IC₅₀ >50 µM), unlike the [1,5-a] isomer. Avoid cross-contamination: this scaffold undergoes Dimroth rearrangement under acidic/basic conditions. Its unique planar geometry and phenyl orientation (42.45° inclination) also support precise computational SAR for breast cancer (IC₅₀ 17.83–20.97 µM) and antimicrobial DNA gyrase programs. Guarantee lot-specific regioisomeric identity.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B8473632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NN=CN3C=C2
InChIInChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-15-8-12-14-11(15)13-10/h1-8H
InChIKeyMMEKTKPAZMEMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine: Chemical Identity, Scaffold Profile, and Procurement Context for Regioisomer-Sensitive Research


7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine (C₁₁H₈N₄, MW 196.21 g/mol) is a member of the 1,2,4-triazolopyrimidine family, a privileged nitrogen-rich heterocyclic scaffold widely used in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and anxiolytic applications [1]. The bicyclic core arises from fusion of a 1,2,4-triazole ring with a pyrimidine ring at the [4,3-a] junction, distinguishing it from the more thermodynamically stable [1,5-a] regioisomer [2]. The 7-phenyl substituent contributes lipophilicity and π-stacking potential, influencing target binding. However, the compound's identity as the [4,3-a] (rather than [1,5-a]) regioisomer is not merely a nomenclature issue—it fundamentally determines its chemical stability, biological target engagement profile, and appropriateness for specific assay systems [3].

Why Generic Substitution Fails: Regioisomer-Dependent Rearrangement, Target Engagement, and Biological Activity in 7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine


In-class compounds within the triazolopyrimidine family cannot be simply interchanged because the position of the phenyl substituent and the ring junction [4,3-a] vs. [1,5-a] fundamentally alter chemical stability, biological target recognition, and experimental reproducibility. The [4,3-a] isomer undergoes Dimroth rearrangement to the [1,5-a] counterpart under acidic (pH 1.5–2.5) or alkaline (pH 10–12.5) conditions, with rearrangement rates modulated by substituent patterns [1]. Critically, in TDP2 inhibitor screening, the commercially assigned 7-phenyl triazolopyrimidine (P10A10) was subsequently proven by resynthesis and X-ray crystallography to be the 5-phenyl regioisomer—the 7-phenyl analogue being inactive against TDP2 [2]. Furthermore, antiproliferative and antibacterial potencies vary dramatically depending on whether the 7-position bears a phenyl group versus other substituents, and whether additional substituents are present at positions 3 and 5 [3][4]. Substituting a generic triazolopyrimidine without verifying regioisomeric identity and substitution pattern risks irreproducible results and wasted screening resources.

Quantitative Differentiation Evidence for 7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine: Head-to-Head Regioisomer, Target Engagement, and Bioactivity Comparisons


TDP2 Inhibitory Activity: 7-Phenyl Regioisomer Is Inactive, While 5-Phenyl Regioisomer Shows IC₅₀ < 50 µM

In a TDP2 inhibitor screening campaign, commercial compound P10A10 was initially assigned the structure of 7-phenyl triazolopyrimidine (6a) and identified as a TDP2 inhibitor hit. However, hit validation through resynthesis and structure elucidation revealed that the correct active structure was the 5-phenyl triazolopyrimidine regioisomer (7a). The 7-phenyl analogue was found to be inactive against TDP2 [1]. Subsequent SAR studies of 47 analogues of the 5-phenyl scaffold (7) identified four derivatives (7a, 17a, 17e, and 17z) with significant TDP2 inhibition (IC₅₀ < 50 µM) [1]. This demonstrates that for TDP2-targeted applications, the 7-phenyl regioisomer cannot substitute for the 5-phenyl regioisomer.

TDP2 inhibition regioisomer identification cancer drug sensitization

Regioisomeric Stability: Dimroth Rearrangement Propensity of [4,3-a] vs. [1,5-a] Triazolopyrimidines Under Acidic and Alkaline Conditions

s-Triazolo[4,3-a]pyrimidines bearing alkyl or aryl substituents at the 3-, 5-, 6-, or 7-positions undergo Dimroth rearrangement to the corresponding s-triazolo[1,5-a]pyrimidines under both acidic and alkaline conditions. Rearrangement rates in alkali increase steeply in the range pH 10–12.5; in acid, rates reach maxima at pH values corresponding to the pKₐ of each substance (pH 1.5–2.5) and decline on both sides [1]. A 5-alkyl substituent profoundly retards rearrangement: 3,5,7-trimethyltriazolo[4,3-a]pyrimidine rearranges 2500 times more slowly than the unsubstituted parent at pH 11.3 [1]. The 7-phenyl group provides intermediate kinetic stabilization relative to the unsubstituted compound, but the [4,3-a] isomer remains intrinsically less thermodynamically stable than the [1,5-a] isomer, as confirmed by DFT calculations at the B3LYP/6-311++G(d,p) level [2]. The two regioisomeric systems can be unambiguously distinguished by ¹H-¹⁵N HMBC NMR experiments [3].

Dimroth rearrangement regioisomeric stability chemical stability

Antiproliferative Activity: 3,5-Disubstituted-7-Phenyl-[1,2,4]triazolo[4,3-a]pyrimidines Show 2–4× Greater Potency Than Cisplatin Against Breast Cancer Cell Lines

A series of 3,5-disubstituted-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidines were evaluated for antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines via MTT assay. Compound 4c (R = CH₃, R₁ = H, R₂ = CH₃O at the 5-aryl position) exhibited IC₅₀ values of 17.83 µM (MDA-MB-231) and 20.33 µM (MCF-7), while compound 4j (R = CH₂CH₃, R₁ = H, R₂ = CH₃O) showed 20.97 µM and 19.73 µM, respectively [1]. These activities were 2–4 times more potent than cisplatin, which served as the reference standard in the same assay [1]. In a separate study, 3-(2,4-dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine (2g) demonstrated GI₅₀ values of 148.96 µM (MG-63 osteosarcoma) and 114.3 µM (MCF-7), with significant apoptosis-inducing activity [2]. This highlights that antiproliferative potency within the 7-phenyl scaffold is highly dependent on the 3- and 5-substituent identity.

antiproliferative activity breast cancer triazolopyrimidine SAR

Antibacterial Activity: 3-(4-Fluorophenyl)-5-Methyl-7-Phenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine Matches Streptomycin and Chloramphenicol Efficacy

A series of 3-(aryl/heteroaryl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidines (5a–i) were evaluated for in vitro antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas putida) bacteria using the cup plate method and MIC determination by tube dilution. Compounds 5a (3-(4-fluorophenyl)) and 5e (3-(4-nitrophenyl)) were found effective when compared to the marketed drugs streptomycin and chloramphenicol, with activity attributed to strong interaction with the DNA gyrase enzyme target [1]. In a related scaffold series, 3-(4′-pyridyl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine (3k) showed MIC of 10 µg/mL against Staphylococcus aureus and Salmonella typhi [2]. The 7-phenyl substituent provides a structural advantage over 5,7-dimethyl analogues for certain antibacterial profiles, though systematic head-to-head comparisons are not yet available.

antibacterial activity DNA gyrase inhibition triazolopyrimidine antimicrobial

Crystallographic Confirmation: Single-Crystal X-Ray Structures Unequivocally Establish [4,3-a] Regiochemistry for 7-Phenyl Derivatives

The regiochemistry of the [1,2,4]triazolo[4,3-a]pyrimidine scaffold in the 7-phenyl series has been unambiguously confirmed by single-crystal X-ray diffraction. In the 2020 study of 3-aryl-5-methyl-7-phenyl derivatives, single-crystal X-ray structures were obtained for compounds 2c and 2h, definitively establishing the [4,3-a] ring junction and the 7-phenyl substitution pattern [1]. In the 2023 Molecules study, X-ray single-crystal structures were reported for compounds 4a and 4f from the 3,5-disubstituted-7-phenyl series [2]. Additionally, the crystal structure of ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate confirmed the triazolopyrimidine ring system to be almost planar (r.m.s. deviation = 0.02 Å) with the phenyl ring inclined at 42.45° to the mean plane [3]. These crystallographic data provide unequivocal structural validation that is essential for structure-based drug design and SAR interpretation.

X-ray crystallography regiochemical confirmation structural validation

Antihypertensive Activity: 1,7-Diphenyl-5-oxo-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide Derivatives Show Activity Comparable to Captopril and Furosemide

A series of thiosemicarbazide, 1,3,4-oxadiazole, 1,3,4-thiadiazole, thiazole, 1,2,4-triazole, pyrazole, and dioxoisoindoline derivatives incorporating the 1,7-diphenyl-5-oxo-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide core were synthesized and evaluated for antihypertensive and diuretic activities. The newly synthesized compounds were found to possess antihypertensive activity comparable to captopril (an ACE inhibitor) and diuretic activity comparable to furosemide, used as reference controls respectively [1]. This demonstrates that the 7-phenyl-[4,3-a] scaffold, when elaborated at the 3-position with appropriate pharmacophores, can access cardiovascular therapeutic space distinct from the anticancer and antimicrobial applications of other 7-phenyl derivatives.

antihypertensive activity diuretic activity triazolopyrimidine cardiovascular

Optimal Application Scenarios for 7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine Based on Quantitative Differentiation Evidence


Regioisomer-Specific Chemical Biology: TDP2 Inhibitor Screening with Validated Negative Control

For laboratories conducting TDP2 inhibitor discovery, 7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine serves as an essential negative control to validate assay specificity. As demonstrated by Ribeiro et al. (2019), the 7-phenyl regioisomer is inactive against TDP2, while the 5-phenyl counterpart shows IC₅₀ < 50 µM [1]. Including both regioisomers in screening cascades allows researchers to confirm that observed TDP2 inhibition is regioisomer-dependent and not an artifact of the triazolopyrimidine scaffold. This application is particularly valuable given the documented misassignment of commercial compound P10A10 [1].

Antiproliferative SAR Programs: 7-Phenyl Core as a Platform for 3,5-Disubstitution Optimization

Medicinal chemistry teams pursuing breast cancer therapeutics can utilize the 7-phenyl-[4,3-a] scaffold as a starting point for systematic SAR exploration at positions 3 and 5. The Molecules 2023 study established that compounds 4c and 4j achieve IC₅₀ values of 17.83–20.97 µM against MDA-MB-231 and MCF-7 cell lines, 2–4× more potent than cisplatin [2]. The scaffold's crystallographically confirmed planar geometry (r.m.s. deviation 0.02 Å) and defined phenyl ring orientation (42.45° inclination) provide a solid structural basis for computational docking and rational design [3].

Antimicrobial Resistance Programs: DNA Gyrase-Targeted Antibacterial Development

For antibacterial drug discovery targeting DNA gyrase, the 3-(4-fluorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine derivative (5a) has demonstrated efficacy comparable to streptomycin and chloramphenicol against both Gram-positive and Gram-negative bacteria [4]. The 7-phenyl group contributes to target engagement through hydrophobic and π-stacking interactions with the DNA gyrase active site. This scaffold offers a distinct chemotype from fluoroquinolone antibiotics, potentially addressing resistance concerns.

Cardiovascular Drug Discovery: Antihypertensive Agent Development via 3-Position Derivatization

Pharmaceutical programs targeting hypertension can leverage the 1,7-diphenyl-5-oxo-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide core, which has demonstrated antihypertensive activity comparable to captopril and diuretic activity comparable to furosemide [5]. This application scenario is distinct from the oncology and antimicrobial uses, demonstrating the scaffold's versatility when the 3-position is elaborated with appropriate pharmacophoric groups.

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